Chymostatin a
Description
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Properties
CAS No. |
2698358-09-5 |
|---|---|
Molecular Formula |
C31H41N7O6 |
Molecular Weight |
607.7 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-[(4S)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C31H41N7O6/c1-19(2)15-24(27(40)34-22(18-39)16-20-9-5-3-6-10-20)35-28(41)26(23-13-14-33-30(32)36-23)38-31(44)37-25(29(42)43)17-21-11-7-4-8-12-21/h3-12,18-19,22-26H,13-17H2,1-2H3,(H,34,40)(H,35,41)(H,42,43)(H3,32,33,36)(H2,37,38,44)/t22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
MRXDGVXSWIXTQL-LROMGURASA-N |
Origin of Product |
United States |
Foundational & Exploratory
Chymostatin A: A Technical Guide to its Chemical Structure, Properties, and Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymostatin A is a potent, reversible protease inhibitor of microbial origin, first isolated from Streptomyces hygroscopicus and Streptomyces lavendulae. It belongs to a class of naturally occurring peptide aldehydes that exhibit strong inhibitory activity against a range of proteases, most notably chymotrypsin (B1334515) and other chymotrypsin-like serine proteases. Its unique chemical structure and mechanism of action have made it a valuable tool in protease research and a lead compound in the development of therapeutic agents targeting protease-mediated pathologies. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and inhibitory characteristics of this compound, along with detailed experimental protocols for its study.
Chemical Structure and Composition
Chymostatin is typically isolated as a mixture of three closely related components: this compound, B, and C. This compound is the major and most active component of this mixture. The fundamental structure of this compound is a peptide derivative with the systematic name N-[((S)-1-carboxy-2-phenylethyl)-carbamoyl]-α-[2-iminohexahydro-4(S)-pyrimidyl]-L-glycyl-L-leucyl-phenylalaninal. The key structural features include a C-terminal phenylalaninal (B8679731) residue, which is crucial for its inhibitory activity, and a unique cyclic amino acid, capreomycidine. The other two components, B and C, differ from this compound in the substitution of the L-leucyl residue with L-valine and L-isoleucine, respectively.
The IUPAC name for this compound is (2S)-2-[[(1S)-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₃₁H₄₁N₇O₆ |
| Molecular Weight | 607.7 g/mol |
| CAS Number | 9076-44-2 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 205 °C |
| Solubility | Soluble in DMSO (10 mg/mL) and glacial acetic acid. Sparingly soluble in water, methanol, and ethanol. Insoluble in ethyl acetate, ether, and hexane. |
| Storage | Store at -20°C for long-term stability. |
Inhibitory Activity and Specificity
This compound is a potent inhibitor of a variety of proteases, with a particular selectivity for chymotrypsin-like serine proteases. It also demonstrates inhibitory activity against certain cysteine proteases. The table below summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against various proteases.
| Enzyme | Enzyme Type | Ki | IC50 |
| α-Chymotrypsin | Serine Protease | 9.36 nM[1] | 5.7 µM[2] |
| Chymase | Serine Protease | 13.1 nM | - |
| Cathepsin G | Serine Protease | - | - |
| Papain | Cysteine Protease | - | - |
| Cathepsin B | Cysteine Protease | - | - |
| Cathepsin H | Cysteine Protease | - | - |
| Cathepsin L | Cysteine Protease | - | - |
| Human Leukocyte Elastase | Serine Protease | - | Weakly Inhibits |
| COVID-19 Mpro | Cysteine Protease | - | 15.81 µM |
This compound is reported to have no significant inhibitory effect on trypsin, thrombin, plasmin, pepsin, or kallikrein.
Mechanism of Inhibition
This compound functions as a competitive, reversible inhibitor. The aldehyde group of the C-terminal phenylalaninal residue is key to its mechanism. This aldehyde group reacts with the hydroxyl group of the active site serine residue of chymotrypsin and related proteases to form a stable, covalent hemiacetal adduct. This effectively blocks the active site and prevents substrate binding and hydrolysis.
Caption: Reversible inhibition of a protease by this compound.
Experimental Protocols
Determination of Inhibitory Activity (Ki and IC50) of this compound against α-Chymotrypsin
This protocol outlines a general procedure for determining the inhibitory potency of this compound against α-chymotrypsin using a chromogenic or fluorogenic substrate.
1. Materials and Reagents:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
Chromogenic substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) or Fluorogenic substrate: N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm (for pNA substrate) or fluorescence at Ex/Em = 380/460 nm (for AMC substrate)
2. Preparation of Solutions:
-
Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL. Store at -20°C.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO to a concentration of 10 mM. Store at -20°C.
-
Substrate Stock Solution: Prepare a stock solution of the chosen substrate in DMSO to a concentration of 10 mM. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare fresh dilutions of the enzyme, inhibitor, and substrate in the Assay Buffer to the desired working concentrations.
3. Experimental Workflow:
Caption: General workflow for determining protease inhibition.
4. Assay Procedure for IC50 Determination:
-
In a 96-well plate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of serially diluted this compound (in Assay Buffer) to the test wells. For the control wells (no inhibitor), add 10 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor dilutions.
-
Add 20 µL of the α-chymotrypsin working solution to all wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate working solution to all wells.
-
Immediately start monitoring the increase in absorbance or fluorescence in the microplate reader at the appropriate wavelength for 30-60 minutes, taking readings every 1-2 minutes.
5. Data Analysis for IC50:
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves (product formation vs. time).
-
Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] x 100 against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
6. Determination of Ki (Inhibition Constant):
To determine the type of inhibition and the Ki value, the assay is performed with varying concentrations of both the substrate and this compound.
-
Follow the same procedure as for the IC50 determination, but for each concentration of this compound, use a range of substrate concentrations.
-
Generate Michaelis-Menten plots (reaction rate vs. substrate concentration) for each inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or by non-linear regression fitting to the appropriate inhibition model (competitive, non-competitive, or uncompetitive) to determine the Ki value. For competitive inhibition, the lines will intersect on the y-axis.
Conclusion
This compound remains a cornerstone tool for researchers in the fields of enzymology, cell biology, and drug discovery. Its well-defined chemical structure, potent and selective inhibitory activity, and reversible mechanism of action make it an invaluable reagent for studying the roles of chymotrypsin-like proteases in various physiological and pathological processes. The detailed understanding of its properties and the availability of robust experimental protocols for its use will continue to facilitate advancements in our understanding of protease biology and the development of novel therapeutic strategies.
References
Chymostatin: An In-depth Technical Guide to a Versatile Family of Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymostatin (B1668925) is a naturally occurring protease inhibitor of microbial origin, first isolated from Streptomyces species.[1] It is a potent inhibitor of several classes of proteases, most notably chymotrypsin (B1334515) and other chymotrypsin-like serine proteases, as well as a range of cysteine proteases.[2] Chymostatin is not a single compound but a family of related peptidic aldehydes, with the major components being chymostatin A, B, and C. These variants differ in the amino acid residue at a specific position, leading to slight variations in their inhibitory profiles.[3] This technical guide provides a comprehensive overview of the chymostatin family, including their mechanism of action, inhibitory specificity, experimental protocols for their evaluation, and key applications in research and drug development.
Core Properties of Chymostatin
Chymostatin is a peptide aldehyde with a molecular formula of C₃₁H₄₁N₇O₆ and a molecular weight of approximately 607.7 g/mol .[4] It is sparingly soluble in water but can be dissolved in dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid. Stock solutions in DMSO are stable for months when stored at -20°C.
Data Presentation: Inhibitory Activity of Chymostatin
Chymostatin exhibits a broad inhibitory spectrum against various proteases. The following tables summarize the available quantitative data on its inhibitory potency, primarily expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50/ID50).
| Protease Family | Target Protease | Inhibitor | Ki | Reference(s) |
| Serine Protease | α-Chymotrypsin | Chymostatin | 0.4 nM | |
| Serine Protease | Cathepsin G | Chymostatin | 150 nM | |
| Cysteine Protease | Papain | Chymostatin | - | - |
| Cysteine Protease | Cathepsin A | Chymostatin | - | - |
| Cysteine Protease | Cathepsin B | Chymostatin | - | - |
| Cysteine Protease | Cathepsin C | Chymostatin | - | - |
| Cysteine Protease | Cathepsin H | Chymostatin | - | - |
| Cysteine Protease | Cathepsin L | Chymostatin | - | - |
| Application | Cell Line / Model | Inhibitor | IC50 / ID50 | Reference(s) |
| Anticancer Activity | Human H441 Lung Cancer Cells | Chymostatin | 1.2 µM | |
| Antiviral Activity | COVID-19 Mpro | Chymostatin | 15.81 µM | |
| Protease Inhibition | Chymotrypsin | Chymostatin | 150 ng/mL (ID50) | |
| Protease Inhibition | Papain | Chymostatin | 7.5 µg/mL (ID50) |
Mechanism of Action
Chymostatin functions as a competitive, slow-binding inhibitor of chymotrypsin. The aldehyde group of chymostatin is crucial for its inhibitory activity. It forms a covalent hemiacetal linkage with the active site serine residue (Ser-195) of chymotrypsin. This interaction is facilitated by the catalytic dyad of the enzyme, mimicking the transition state of substrate hydrolysis. The slow-binding nature of the inhibition implies a two-step process: an initial rapid formation of a non-covalent enzyme-inhibitor complex, followed by a slower isomerization to a more stable, covalently bound complex.
References
- 1. Chymostatin, a new chymotrypsin inhibitor produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chymostatin | Protease & Protease Inhibitor Systems | Protein Research [gbiosciences.com]
Chymostatin: A Technical Guide to its Protease Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymostatin (B1668925), a peptide aldehyde isolated from actinomycetes, is a potent and well-characterized inhibitor of a range of proteases. Its broad specificity, particularly against certain serine and cysteine proteases, has established it as a critical tool in protease research and a lead compound in drug discovery. This technical guide provides an in-depth overview of the proteases inhibited by chymostatin, presenting quantitative inhibition data, detailed experimental methodologies for assessing its activity, and a visual representation of its mechanism of action.
Protease Inhibition Spectrum of Chymostatin
Chymostatin exhibits a strong inhibitory effect on several key proteases, with varying degrees of potency. It is a particularly effective inhibitor of chymotrypsin (B1334515) and other chymotrypsin-like serine proteases, as well as a variety of cathepsins and papain. Its activity against human leukocyte elastase is comparatively weak.[1][2][3]
Quantitative Inhibition Data
The inhibitory potency of chymostatin is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity; a lower Kᵢ indicates a stronger inhibitor. The IC₅₀ value is the concentration of the inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.
Below is a summary of the available quantitative data for the inhibition of various proteases by chymostatin.
| Protease Family | Protease | Organism/Source | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |
| Serine Proteases | α-Chymotrypsin | Bovine Pancreas | 4.0 x 10⁻¹⁰ M (0.4 nM) | 250 nM; 150 ng/mL | [4][5][6] |
| Cathepsin G | Human Leukocyte | 1.5 x 10⁻⁷ M (150 nM) | - | [4] | |
| Chymase | Human | 13.1 nM | - | [7] | |
| Cysteine Proteases | Papain | Carica papaya | - | 7.5 µg/mL | [1][6] |
| Cathepsin A | - | Strong Inhibition | - | [1][3][8] | |
| Cathepsin B | - | Strong Inhibition | - | [1][2][3][9] | |
| Cathepsin C | - | Strong Inhibition | - | [1][2][3][10] | |
| Cathepsin H | - | Strong Inhibition | - | [1][2][3][9][11] | |
| Cathepsin L | - | Strong Inhibition | - | [1][2][3][9] | |
| Serine Proteases | Human Leukocyte Elastase | Human | Weak Inhibition | - | [2] |
Note: "Strong Inhibition" indicates that sources identify chymostatin as a potent inhibitor, but specific Kᵢ or IC₅₀ values were not found in the reviewed literature. The conversion of ng/mL and µg/mL to molarity depends on the molecular weight of the specific chymostatin variant and the assay conditions.
Mechanism of Action: Slow-Binding Competitive Inhibition
Chymostatin functions as a potent, competitive, and slow-binding inhibitor of proteases like chymotrypsin and cathepsin G.[4] The mechanism involves the interaction of the C-terminal aldehyde group of chymostatin with the active site serine residue of the protease. This interaction leads to the formation of a stable, covalent hemiacetal adduct.[12] This adduct mimics the tetrahedral intermediate formed during normal peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[12][13][14]
The "slow-binding" nature of the inhibition means that the establishment of the final, tight-binding enzyme-inhibitor complex occurs over a measurable period.[4][15] This is often characterized by an initial, weaker interaction followed by a slower isomerization to a more stable complex.
Experimental Protocols
The determination of the inhibitory activity of chymostatin against a specific protease involves a series of well-defined experimental steps. The following protocols provide a general framework for conducting such assays.
General Enzyme Inhibition Assay Workflow
This workflow outlines the fundamental steps for measuring enzyme inhibition.
Detailed Protocol for Determining Kᵢ of a Slow-Binding Inhibitor
This protocol is specifically designed to account for the time-dependent nature of slow-binding inhibitors like chymostatin.
1. Materials and Reagents:
-
Purified target protease
-
Chymostatin
-
Specific chromogenic or fluorogenic substrate for the target protease
-
Assay buffer (optimized for pH and ionic strength for the specific protease)
-
Microplate reader
-
96-well microplates
2. Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and chymostatin in the assay buffer. A range of chymostatin concentrations should be prepared by serial dilution.
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the enzyme at a fixed concentration, and varying concentrations of chymostatin. Include control wells with no inhibitor.
-
Pre-incubation: Due to the slow-binding nature of chymostatin, pre-incubate the enzyme and inhibitor mixture for various time points (e.g., 0, 15, 30, 60 minutes) at a constant temperature. This allows the enzyme-inhibitor complex to reach equilibrium.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells simultaneously.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. Record data at regular intervals.
-
Data Analysis:
-
For each chymostatin concentration and pre-incubation time, determine the initial reaction velocity by calculating the slope of the linear portion of the progress curve (product formation vs. time).
-
Plot the observed rate constant for the onset of inhibition (k_obs) against the inhibitor concentration. For a simple slow-binding model, this plot should be linear.
-
The inhibition constants (Kᵢ) can be determined by fitting the data to the appropriate equations for slow-binding inhibition, which take into account the pre-incubation time and the substrate concentration.[15][16][17][18]
-
3. Calculation of Kᵢ from IC₅₀ (Cheng-Prusoff Equation):
For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration ([S]) and the Michaelis-Menten constant (Kₘ) are known:
Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))
Conclusion
Chymostatin remains a cornerstone for researchers studying protease function and for those in the early stages of drug development targeting proteolytic enzymes. Its well-defined inhibitory profile against a spectrum of serine and cysteine proteases, coupled with a deep understanding of its mechanism of action, allows for its precise application in experimental settings. The methodologies outlined in this guide provide a robust framework for the accurate characterization of chymostatin's inhibitory effects, ensuring its continued utility in advancing our knowledge of protease biology and pathology.
References
- 1. Chymostatin - XenWiki [wiki.xenbase.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chymostatin | 9076-44-2 | Benchchem [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. caymanchem.com [caymanchem.com]
- 8. scbt.com [scbt.com]
- 9. Chymostatin | Protease & Protease Inhibitor Systems | Protein Research [gbiosciences.com]
- 10. scbt.com [scbt.com]
- 11. scbt.com [scbt.com]
- 12. The 1.8 A structure of the complex between chymostatin and Streptomyces griseus protease A. A model for serine protease catalytic tetrahedral intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CHEM 440 - Serine proteases [guweb2.gonzaga.edu]
- 14. Serine protease - Wikipedia [en.wikipedia.org]
- 15. 6: Slow Binding Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 16. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. beilstein-institut.de [beilstein-institut.de]
Chymostatin's Precision Targeting of Chymotrypsin-Like Serine Proteases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chymostatin (B1668925), a potent protease inhibitor of microbial origin, exhibits a remarkable specificity for chymotrypsin-like serine proteases. This in-depth technical guide provides a comprehensive overview of chymostatin's inhibitory profile, its mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize chymostatin as a tool in their scientific endeavors.
Core Inhibition Profile: A Quantitative Analysis
Chymostatin's inhibitory activity is most pronounced against proteases that share a substrate specificity similar to chymotrypsin (B1334515), which preferentially cleaves peptide bonds at the carboxyl-terminal side of large hydrophobic amino acid residues such as tyrosine, phenylalanine, and tryptophan.[1][2] Its efficacy as an inhibitor is quantified by the inhibition constant (Kᵢ), a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value signifies a more potent inhibitor.
The following table summarizes the known Kᵢ values of chymostatin against a range of serine and cysteine proteases, highlighting its selectivity for chymotrypsin and related enzymes.
| Enzyme | Enzyme Class | Substrate Specificity | Chymostatin Kᵢ (nM) |
| α-Chymotrypsin | Serine Protease | Large hydrophobic residues (Tyr, Phe, Trp) | 0.4[3] |
| Cathepsin G | Serine Protease | Aromatic and bulky aliphatic residues | 150[3] |
| Chymase | Serine Protease | Aromatic residues (Phe, Tyr) | 13.1[4] |
| Papain | Cysteine Protease | Broad specificity | Weak Inhibition |
| Leukocyte Elastase | Serine Protease | Small aliphatic residues (Ala, Val) | Weak Inhibition |
| Trypsin | Serine Protease | Positively charged residues (Lys, Arg) | No Inhibition |
| Thrombin | Serine Protease | Specific Arg-Gly bonds | No Inhibition |
| Plasmin | Serine Protease | Lys and Arg residues | No Inhibition |
| Pepsin | Aspartic Protease | Aromatic and hydrophobic residues | No Inhibition |
| Kallikrein | Serine Protease | Arg and Lys residues | No Inhibition |
As the data illustrates, chymostatin is a highly potent inhibitor of α-chymotrypsin with a sub-nanomolar Kᵢ value.[3] Its potency against cathepsin G and chymase is also significant, albeit lower than that for chymotrypsin.[3][4] In contrast, its inhibitory effect on papain and leukocyte elastase is weak, and it demonstrates no significant inhibition of trypsin and other serine proteases with different substrate specificities. This high degree of selectivity makes chymostatin an invaluable tool for distinguishing the activity of chymotrypsin-like proteases from other proteases in complex biological systems.
Mechanism of Inhibition: A Slow-Binding, Competitive Interaction
Chymostatin functions as a slow-binding, competitive inhibitor.[3] This mechanism involves a two-step process. Initially, chymostatin rapidly and reversibly binds to the active site of the enzyme to form an initial enzyme-inhibitor complex (EI). This is followed by a slower conformational change that leads to a more tightly bound complex (EI*).
The key to chymostatin's inhibitory action lies in its C-terminal aldehyde group. This aldehyde moiety mimics the tetrahedral intermediate formed during peptide bond hydrolysis by serine proteases.[5] Within the enzyme's active site, the aldehyde group of chymostatin is subject to a nucleophilic attack by the hydroxyl group of the catalytic serine residue (Ser-195 in chymotrypsin). This attack, facilitated by the other members of the catalytic triad (B1167595) (His-57 and Asp-102), results in the formation of a stable, covalent hemiacetal adduct.[6] This adduct effectively blocks the active site, preventing substrate binding and subsequent catalysis.
Experimental Protocols: Determining Inhibitory Activity
The following protocol provides a detailed methodology for determining the inhibitory activity of chymostatin against α-chymotrypsin using the substrate N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE). This assay is based on the spectrophotometric measurement of the increase in absorbance at 256 nm, which corresponds to the hydrolysis of BTEE.[7]
Materials and Reagents
-
α-Chymotrypsin (from bovine pancreas)
-
Chymostatin
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Spectrophotometer capable of reading at 256 nm
-
Cuvettes
Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl. Store on ice.
-
Prepare a stock solution of chymostatin (e.g., 1 mM) in DMSO.
-
Prepare a stock solution of BTEE (e.g., 10 mM) in ethanol (B145695) or methanol.
-
-
Enzyme Inhibition Assay:
-
Set up a series of reaction mixtures in cuvettes. Each reaction should have a final volume of 1 mL.
-
To each cuvette, add the Tris-HCl buffer.
-
Add varying concentrations of the chymostatin stock solution to the experimental cuvettes. For the control cuvette, add an equivalent volume of DMSO.
-
Add a fixed amount of the α-chymotrypsin stock solution to each cuvette. The final enzyme concentration should be chosen to give a linear rate of substrate hydrolysis over a few minutes.
-
Pre-incubate the enzyme and inhibitor mixtures at the desired temperature (e.g., 25°C) for a set period to allow for the slow-binding interaction to reach equilibrium.
-
Initiate the reaction by adding the BTEE substrate to each cuvette.
-
Immediately mix the contents of the cuvette and place it in the spectrophotometer.
-
Monitor the increase in absorbance at 256 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change of absorbance per minute) for each reaction from the linear portion of the absorbance versus time plot.
-
Plot the initial velocity as a function of the chymostatin concentration.
-
Determine the IC₅₀ value, which is the concentration of chymostatin that causes 50% inhibition of the enzyme activity.
-
To determine the Kᵢ value, perform the experiment at different substrate concentrations and analyze the data using a suitable kinetic model, such as the Michaelis-Menten equation modified for competitive inhibition. Dixon or Cornish-Bowden plots can also be used for graphical determination of Kᵢ.
-
Conclusion
Chymostatin's high affinity and specificity for chymotrypsin-like serine proteases, coupled with its well-characterized mechanism of action, establish it as an indispensable tool in protease research and drug discovery. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists to confidently employ chymostatin in their studies, enabling the precise dissection of complex biological pathways and the identification of novel therapeutic targets.
References
- 1. Inhibition of human leukocyte elastase, cathepsin G, chymotrypsin A alpha, and porcine pancreatic elastase with substituted isobenzofuranones and benzopyrandiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. purdue.edu [purdue.edu]
- 3. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. Chymotrypsin Serine Protease Mechanism | PPTX [slideshare.net]
- 6. The 1.8 A structure of the complex between chymostatin and Streptomyces griseus protease A. A model for serine protease catalytic tetrahedral intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
The Inhibitory Landscape of Chymostatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chymostatin (B1668925), a protease inhibitor of microbial origin, has long been a valuable tool in biochemical research. This guide provides an in-depth technical overview of its inhibitory profile, offering quantitative data, detailed experimental methodologies, and visualizations of its impact on key signaling pathways. Understanding the specificities and mechanisms of Chymostatin is crucial for its effective application in studies ranging from enzymology to cell biology and drug discovery.
Quantitative Inhibitory Profile
Chymostatin is a potent inhibitor of several serine and cysteine proteases. Its efficacy is typically quantified by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The following tables summarize the available quantitative data for Chymostatin against its primary targets.
| Target Protease | Protease Class | Organism/Source | Kᵢ Value | Reference |
| α-Chymotrypsin | Serine Protease | Bovine Pancreas | 0.4 nM | [1] |
| Cathepsin G | Serine Protease | Human | 150 nM | [1] |
| Chymase | Serine Protease | Human | 13.1 nM | [2] |
| Target Protease | Protease Class | Assay/Cell Line | IC₅₀ Value | Reference |
| α-Chymotrypsin | Serine Protease | Human | 0.8 nM | [3] |
| Papain | Cysteine Protease | Carica papaya | 7.5 µg/mL | [4][5] |
| Chymotrypsin (B1334515) | Serine Protease | Not Specified | 150 ng/mL | [4][5] |
Mechanism of Action
Chymostatin is characterized as a potent, competitive, and slow-binding inhibitor of chymotrypsin and cathepsin G.[1] Its mechanism involves the formation of a stable, enzyme-bound hemiacetal, followed by a conformational change of this intermediate, which results in a stable enzyme-inhibitor complex.[1] Chymostatin is a mixture of three components: A, B, and C, with component A being the major form.
Experimental Protocols
The determination of the inhibitory profile of Chymostatin involves precise and reproducible experimental protocols. Below is a detailed methodology for a chymotrypsin inhibition assay to determine the IC₅₀ value of Chymostatin.
Protocol: Determination of Chymostatin IC₅₀ against α-Chymotrypsin
This protocol is based on a continuous spectrophotometric rate determination using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) as the substrate.
Materials and Reagents:
-
α-Chymotrypsin (bovine pancreas)
-
Chymostatin
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8)
-
Calcium Chloride (CaCl₂) solution (e.g., 0.1 M)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving Chymostatin
-
Spectrophotometer capable of measuring absorbance at 256 nm
-
Thermostatted cuvette holder
-
Pipettes and tips
-
96-well plates (optional, for higher throughput)
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare 80 mM Tris-HCl buffer, pH 7.8, containing 0.1 M CaCl₂.
-
Substrate Stock Solution: Dissolve BTEE in 50% (w/w) methanol to a final concentration of 1.07 mM.
-
Enzyme Stock Solution: Prepare a stock solution of α-Chymotrypsin in 1 mM HCl at a concentration of 1 mg/mL. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10-30 µg/mL) in cold 1 mM HCl.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of Chymostatin in DMSO (e.g., 10 mM).
-
Inhibitor Dilutions: Perform serial dilutions of the Chymostatin stock solution in the assay buffer to achieve a range of desired final concentrations for the assay.
-
-
Assay Protocol:
-
Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.
-
Prepare a reaction mixture in a cuvette containing:
-
1.5 mL of 80 mM Tris-HCl buffer with 0.1 M CaCl₂.
-
1.4 mL of 1.07 mM BTEE solution.
-
-
Add a specific volume of the diluted Chymostatin solution (or assay buffer for the uninhibited control) to the reaction mixture.
-
Incubate the mixture for a defined pre-incubation period (e.g., 5-10 minutes) at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 0.1 mL of the diluted α-Chymotrypsin solution.
-
Immediately mix by inversion and start monitoring the increase in absorbance at 256 nm for approximately 5 minutes.
-
Record the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Chymostatin concentration using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the Chymostatin concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. The IC₅₀ is the concentration of Chymostatin that produces 50% inhibition of the enzyme activity.
-
Signaling Pathways and Experimental Workflows
Chymostatin's inhibitory activity on proteases like cathepsins has implications for various cellular signaling pathways. Below are diagrams generated using Graphviz to illustrate these relationships and a typical experimental workflow.
Caption: Workflow for determining the IC₅₀ of Chymostatin.
Caption: TGF-β signaling pathway and its interaction with Cathepsin K.
References
Chymostatin: A Technical Guide for Studying Proteolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids, is a fundamental biological process critical for cellular health and function. It is mediated by a diverse class of enzymes known as proteases. The dysregulation of proteolytic activity is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. Consequently, the study of proteases and their specific inhibition is a cornerstone of biomedical research and drug development.
Chymostatin (B1668925), a peptide aldehyde of microbial origin, has emerged as a powerful tool for investigating proteolytic pathways.[1] It is a potent, reversible inhibitor of several chymotrypsin-like serine proteases and certain cysteine proteases.[2] Its defined spectrum of activity allows researchers to dissect complex biological systems, identify the roles of specific proteases, and prevent unwanted protein degradation during experimental procedures. This guide provides an in-depth overview of chymostatin's mechanism, specificity, and practical applications, complete with experimental protocols and quantitative data to facilitate its effective use in the laboratory.
Mechanism of Action
Chymostatin functions as a competitive, slow-binding inhibitor.[3] Its structure, particularly the C-terminal phenylalaninal, mimics the substrate of chymotrypsin-like enzymes. The inhibitor binds to the active site of the protease, where the aldehyde group forms a stable, covalent hemiacetal adduct with the catalytic serine residue. This interaction blocks substrate access and effectively halts enzymatic activity. The inhibition is reversible, though the dissociation of the enzyme-inhibitor complex is slow, contributing to its high potency.[3]
References
Initial In Vitro Characterization of Chymostatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chymostatin (B1668925), a peptide aldehyde of microbial origin, is a potent protease inhibitor with a well-documented profile of activity against a range of enzymes, primarily chymotrypsin (B1334515) and various cathepsins. Its mechanism of action, characterized by slow-binding competitive inhibition, and its effects on various cellular pathways, underscore its potential as a valuable tool in biochemical research and as a lead compound in drug discovery. This technical guide provides an in-depth overview of the initial in vitro characterization of Chymostatin, summarizing its inhibitory kinetics, detailing experimental methodologies, and visualizing its mechanism and relevant signaling pathways.
Introduction
Chymostatin is a selective inhibitor of chymotrypsin-like serine proteases and certain cysteine proteases.[1][2] Structurally, it is a peptide containing a C-terminal phenylalaninal (B8679731) residue, which is crucial for its inhibitory activity. Understanding the in vitro characteristics of Chymostatin is fundamental for its application in experimental systems and for exploring its therapeutic potential. This document outlines the key quantitative data, experimental procedures, and molecular interactions of Chymostatin.
In Vitro Inhibitory Activity of Chymostatin
Chymostatin exhibits potent inhibitory activity against a variety of proteases. The quantitative parameters of this inhibition, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.
| Target Enzyme | Enzyme Class | Inhibition Type | Ki | IC50 | Reference |
| α-Chymotrypsin | Serine Protease | Competitive, Slow-Binding | 4 x 10⁻¹⁰ M | - | [3] |
| Cathepsin G | Serine Protease | Competitive, Slow-Binding | 1.5 x 10⁻⁷ M | - | [3] |
| Cathepsin A | Cysteine Protease | - | - | - | [2] |
| Cathepsin B | Cysteine Protease | - | - | - | [2][4][5] |
| Cathepsin C | Cysteine Protease | - | - | - | [2] |
| Cathepsin H | Cysteine Protease | - | - | - | [2] |
| Cathepsin L | Cysteine Protease | - | - | - | [2] |
| Papain | Cysteine Protease | - | - | - | [2] |
| SARS-CoV-2 Mpro | Cysteine Protease | - | - | 15.81 µM | [6] |
| Human H441 Lung Cancer Cell Proliferation | - | - | - | 1.2 µM | [6] |
Table 1: Summary of Chymostatin's In Vitro Inhibitory Activity. This table presents the known target enzymes of Chymostatin, their classification, the type of inhibition observed, and the corresponding kinetic parameters.
Mechanism of Action
Chymostatin functions as a potent, competitive inhibitor, particularly against chymotrypsin and cathepsin G.[3] Its mechanism is characterized as "slow-binding," which involves a two-step process. Initially, a rapidly reversible, non-covalent complex (EI) is formed between the enzyme (E) and Chymostatin (I). This is followed by a slower conformational change that results in a much tighter, but still reversible, complex (EI*).[7] The aldehyde group of Chymostatin is thought to form a hemiacetal with the active site serine residue of the protease, contributing to the tight binding.[3]
Figure 1: Mechanism of Slow-Binding Inhibition by Chymostatin.
Effects on Cellular Signaling Pathways
Beyond direct enzyme inhibition, Chymostatin has been shown to modulate intracellular signaling pathways, notably the NF-κB pathway.[6] By inhibiting proteases that may be involved in the activation cascade of NF-κB, Chymostatin can lead to a downstream reduction in the expression of pro-inflammatory cytokines like IL-1β and IL-6.[6]
Figure 2: Proposed Modulation of the NF-κB Signaling Pathway by Chymostatin.
Experimental Protocols
Preparation of Chymostatin Stock Solutions
Proper preparation of Chymostatin solutions is critical for obtaining reliable experimental results.
-
Stock Solution: Prepare a 10 mM stock solution of Chymostatin in dimethyl sulfoxide (B87167) (DMSO) or 0.1 M HCl.[2]
-
Storage: Store the stock solution in aliquots at -20°C for long-term stability (months).[2]
-
Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate assay buffer immediately before use. Dilute solutions (10-100 μM) are only stable for several hours due to the oxidation of the terminal aldehyde group.[2]
In Vitro Chymotrypsin Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of Chymostatin against α-chymotrypsin.
-
Reagents and Materials:
-
α-Chymotrypsin from bovine pancreas
-
Chymostatin
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPpNA) or other suitable chromogenic substrate
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.8, containing 0.02 M CaCl₂)
-
96-well microplate
-
Microplate reader
-
-
Assay Procedure:
-
Prepare a series of dilutions of Chymostatin in the assay buffer.
-
In a 96-well plate, add a fixed concentration of α-chymotrypsin to each well.
-
Add the different concentrations of Chymostatin to the wells and pre-incubate with the enzyme for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate (S AAPpNA) to each well.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.
-
Include appropriate controls: a positive control (enzyme and substrate without inhibitor) and a negative control (substrate alone).
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
-
Plot the percentage of inhibition versus the logarithm of the Chymostatin concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
To determine the Ki, perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[8]
-
Figure 3: Experimental Workflow for an In Vitro Chymotrypsin Inhibition Assay.
Conclusion
Chymostatin is a well-characterized protease inhibitor with a defined mechanism of action and a broad spectrum of activity. The data and protocols presented in this guide provide a solid foundation for researchers utilizing Chymostatin in their in vitro studies. Its potent and specific inhibitory properties, combined with its effects on key cellular signaling pathways, make it an invaluable tool for investigating the roles of proteases in health and disease and for the development of novel therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inactivation of chymotrypsin and human skin chymase: kinetics of time-dependent inhibition in the presence of substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
Methodological & Application
Application Notes: Utilizing Chymostatin in Protease Inhibitor Cocktails
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. bio-protech.com.tw [bio-protech.com.tw]
- 4. tribioscience.com [tribioscience.com]
- 5. Signaling pathways induced by serine proteases to increase intestinal epithelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chymostatin in Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymostatin (B1668925) is a potent, reversible protease inhibitor of microbial origin. It is a mixture of related peptidyl aldehydes that effectively inhibit a range of chymotrypsin-like serine proteases and some cysteine proteases. Its broad specificity makes it a valuable tool in preventing protein degradation during extraction from various biological samples, thereby ensuring the integrity and quality of the protein yield for downstream applications such as Western blotting, immunoprecipitation, and enzyme assays.
Mechanism of Action
Chymostatin acts as a competitive, slow-binding inhibitor.[1] The aldehyde group in its structure forms a stable hemiacetal adduct with the active site serine of chymotrypsin (B1334515) and related proteases, effectively blocking their catalytic activity.[2] It also demonstrates inhibitory activity against cysteine proteases like papain and cathepsins B, H, and L.[3] However, it does not inhibit trypsin, thrombin, plasmin, or pepsin.
Target Proteases
Chymostatin exhibits inhibitory activity against a variety of proteases, as detailed in the table below.
| Protease Class | Specific Enzymes Inhibited |
| Serine Proteases | α-, β-, γ-, and δ-Chymotrypsin, Chymotrypsin-like serine proteinases, Chymases, Cathepsin G |
| Cysteine Proteases | Papain, Cathepsin A, Cathepsin B, Cathepsin H, Cathepsin L |
Solubility and Stability
Proper preparation and storage of chymostatin solutions are crucial for maintaining its inhibitory activity.
| Parameter | Specification |
| Solubility | Soluble in DMSO (up to 50 mg/mL) and glacial acetic acid. Sparingly soluble in water. |
| Stock Solution Preparation | For a 10 mM stock solution, dissolve chymostatin in DMSO. For example, dissolve 6.08 mg of chymostatin in 1 mL of DMSO. |
| Storage (Lyophilized Powder) | Store at -20°C for up to 4 years. |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| Working Solution Stability | Dilute aqueous solutions are less stable; it is recommended to prepare them fresh before use. |
Experimental Protocols
Preparation of Chymostatin Stock Solution (10 mM)
-
Weigh out 6.08 mg of chymostatin powder.
-
Add 1 mL of high-quality, anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Ultrasonic treatment may be necessary for complete dissolution.[4][5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
General Protocol for Protein Extraction with Chymostatin
This protocol provides a general guideline for incorporating chymostatin into protein extraction workflows. The optimal concentration of chymostatin may need to be determined empirically for specific applications.
Materials:
-
Lysis Buffer (e.g., RIPA, NP-40, or a buffer specific to your application)
-
Chymostatin stock solution (10 mM in DMSO)
-
Other protease inhibitors or a protease inhibitor cocktail (optional, but recommended)
-
Biological sample (cultured cells, animal tissue, or plant tissue)
-
Microcentrifuge tubes
-
Homogenizer (for tissue samples)
-
Centrifuge
Procedure:
-
Prepare the lysis buffer on ice.
-
Immediately before use, add chymostatin to the lysis buffer to a final working concentration of 10-100 µM (e.g., add 1-10 µL of a 10 mM chymostatin stock solution to 1 mL of lysis buffer).
-
If using other protease inhibitors, add them to the lysis buffer at their recommended concentrations.
-
For cultured cells :
-
Wash the cells with ice-cold PBS.
-
Add the chymostatin-containing lysis buffer to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
For animal tissues :
-
Excise the tissue and place it in ice-cold PBS to wash.
-
Mince the tissue on ice and transfer to a pre-chilled homogenizer tube.
-
Add the chymostatin-containing lysis buffer.
-
Homogenize the tissue on ice until no large pieces are visible.
-
Incubate the homogenate on ice for 30 minutes.
-
-
For plant tissues :
-
Freeze the plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Transfer the powder to a pre-chilled tube and add the chymostatin-containing lysis buffer.
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled tube.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
The protein extract is now ready for downstream applications or can be stored at -80°C.
Quantitative Data on Chymostatin Efficacy
The following table summarizes quantitative data on the effectiveness of chymostatin in preventing protein degradation.
| Application | Chymostatin Concentration | Results | Citation |
| Protein Breakdown in Muscle | 20 µM | Decreased protein breakdown by 20-40% in isolated rat leg muscles. | |
| Protease Activity in Aspergillus niger Cultures | 30 µM (in combination with 0.075 µM pepstatin) | Inhibited 99-100% of total extracellular protease activity. |
Visualizations
Experimental Workflow for Protein Extraction using Chymostatin
Chymostatin's Indirect Effect on NF-κB Signaling
Chymostatin has been shown to down-regulate the expression of nuclear NF-κBp65. This effect is thought to be indirect, mediated by the inhibition of Cathepsin G, which leads to an up-regulation of endocan. The precise mechanism by which endocan influences NF-κB signaling is an area of ongoing research.
References
- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Chymostatin: A Potent Protease Inhibitor for Preserving Protein Integrity in Tissue Lysates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chymostatin (B1668925) is a potent, reversible protease inhibitor of microbial origin, widely utilized in biological research to prevent protein degradation in cellular and tissue lysates.[1][2] It is a peptide aldehyde that primarily targets chymotrypsin-like serine proteases and certain cysteine proteases, thereby safeguarding proteins of interest from proteolytic cleavage during experimental procedures.[1][3][4] This document provides detailed application notes and a comprehensive protocol for the effective use of chymostatin in the preparation of tissue lysates.
Physicochemical Properties and Handling
Chymostatin is a mixture of three active components (A, B, and C) and is typically supplied as a lyophilized powder or crystalline solid.[1][3] Proper storage and handling are crucial for maintaining its inhibitory activity.
| Property | Value | Citations |
| Molecular Weight | 607.7 g/mol | [1][5] |
| Appearance | White to slightly yellow powder/crystalline solid | [1] |
| Storage | Store lyophilized product at -20°C for long-term stability (≥ 4 years).[1][3] Store stock solutions in aliquots at -20°C for up to 1 month.[4][5] | [1][3][4][5] |
| Solubility | Soluble in DMSO (up to 20 mg/mL) and glacial acetic acid (10 mg/mL).[3][5] Sparingly soluble in water and lower alcohols.[5] | [3][5] |
| Stability | Stock solutions in DMSO are stable for months at -20°C.[5] Aqueous solutions are less stable and it is recommended to prepare them fresh.[1] Dilute solutions are only stable for several hours due to oxidation of the terminal aldehyde.[3][5] | [1][3][5] |
Mechanism of Action and Target Proteases
Chymostatin functions as a competitive, slow-binding inhibitor.[6] Its aldehyde group forms a stable hemiacetal adduct with the active site serine residue of target proteases, effectively blocking their catalytic activity.
Chymostatin exhibits a strong inhibitory effect on a range of proteases, with a particular selectivity for those with chymotrypsin-like specificity.
| Target Protease | Inhibition Data | Citations |
| Chymotrypsin (B1334515) | Kᵢ = 4 x 10⁻¹⁰ M.[6] IC₅₀ = 0.8 nM.[7] ID₅₀ = 150 ng/mL.[4] 49% inhibition of 1 U chymotrypsin by 1.8 µg of chymostatin.[5] | [4][5][6][7] |
| Cathepsin G | Kᵢ = 1.5 x 10⁻⁷ M | [6] |
| Chymase | Kᵢ = 13.1 nM | [1][2] |
| Papain | ID₅₀ = 7.5 µg/mL | [4] |
| Cathepsins A, B, H, L | Strong inhibitor | [3][5] |
| Human Leukocyte Elastase | Weakly inhibits | [3][5] |
| Trypsin, Thrombin, Plasmin, Pepsin | No significant effect | [1][2] |
Recommended Working Concentrations
The optimal concentration of chymostatin can vary depending on the tissue type and the abundance of target proteases. However, a general concentration range has been established for effective protease inhibition in tissue lysates.
| Application | Recommended Concentration Range | Citations |
| Tissue Lysates | 10 - 100 µM (6 - 60 µg/mL) | [3][5] |
It is advisable to empirically determine the optimal concentration for each specific application.
Experimental Protocols
Preparation of Chymostatin Stock Solution
Materials:
-
Chymostatin powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
Protocol:
-
Allow the chymostatin vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the chymostatin powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, add 1.65 mL of DMSO to 1 mg of chymostatin (MW = 607.7 g/mol ).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Workflow for preparing chymostatin stock solution.
Protocol for Inhibiting Protease Activity in Tissue Lysates
This protocol provides a general guideline for the preparation of tissue lysates using a standard lysis buffer supplemented with chymostatin.
Materials:
-
Tissue sample
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA buffer)
-
Chymostatin stock solution (10 mM in DMSO)
-
Other protease and phosphatase inhibitors (optional, but recommended)
-
Homogenizer (e.g., Dounce or mechanical)
-
Refrigerated microcentrifuge
-
Microcentrifuge tubes
Lysis Buffer Recipe (RIPA Buffer - Example):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% Triton X-100
-
0.5% Sodium deoxycholate
-
0.1% SDS
Protocol:
-
Tissue Preparation:
-
Excise the tissue of interest and immediately place it on ice.
-
Wash the tissue with ice-cold PBS to remove any contaminants.
-
Mince the tissue into small pieces using a clean scalpel or razor blade on a pre-chilled surface.
-
-
Lysis Buffer Preparation:
-
Prepare the desired volume of lysis buffer.
-
Immediately before use, add chymostatin from the stock solution to the lysis buffer to achieve the desired final concentration (e.g., 20 µM).
-
If using a protease inhibitor cocktail, add it to the lysis buffer according to the manufacturer's instructions.
-
-
Homogenization:
-
Transfer the minced tissue to a pre-chilled homogenizer.
-
Add the appropriate volume of ice-cold lysis buffer containing chymostatin (e.g., 1 mL of buffer per 100 mg of tissue).
-
Homogenize the tissue on ice until no visible tissue clumps remain. The number of strokes or duration of homogenization will depend on the tissue type and homogenizer used.
-
-
Incubation and Clarification:
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing to facilitate further lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Lysate Collection and Storage:
-
Carefully transfer the supernatant (the tissue lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford assay).
-
The lysate can be used immediately for downstream applications or stored in aliquots at -80°C for long-term use.
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 胰凝乳蛋白酶抑制剂 | Sigma-Aldrich [sigmaaldrich.com]
- 6. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Chymostatin a: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Chymostatin a, a potent protease inhibitor, in various cell-based assays. This compound is a natural peptide aldehyde isolated from actinomycetes that primarily inhibits chymotrypsin-like serine proteases and certain cysteine proteases, such as cathepsins. Its application in cell-based assays is crucial for studying cellular processes regulated by these proteases, including cell proliferation, apoptosis, and migration.
Mechanism of Action
This compound acts as a competitive, reversible inhibitor of a range of proteases. Its aldehyde group forms a stable hemiacetal adduct with the active site serine residue of target proteases, effectively blocking their catalytic activity. Key targets of this compound include:
-
Chymotrypsin-like serine proteases: These enzymes are involved in various physiological processes, and their dysregulation is implicated in diseases like cancer.
-
Cathepsins (B, H, and L): These are lysosomal cysteine proteases that play roles in protein turnover, antigen presentation, and extracellular matrix remodeling. Their inhibition is relevant in cancer and inflammatory disease research.
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the activity of NF-κBp65, a key transcription factor in the NF-κB signaling pathway, which regulates inflammation, cell survival, and proliferation.
Quantitative Data Summary
The following table summarizes the effective concentrations and inhibitory constants of this compound in various assays.
| Parameter | Value | Cell Line/System | Assay Type |
| IC50 | 1.2 µM | Human H441 Lung Cancer Cells | Cell Proliferation |
| Cytotoxicity | No significant cytotoxicity up to 100 µM | Normal Mouse Lung Epithelial Cells | Cytotoxicity Assay |
| Working Concentration | 10 - 100 µM (6 - 60 µg/mL) | General Cell Culture | Protease Inhibition |
| Protein Breakdown Inhibition | 20 µM | Isolated Rat Leg Muscles | Protein Turnover Assay |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving it in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 6.08 mg of this compound (Molecular Weight: 607.7 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions are stable for several months at this temperature. Dilute working solutions are less stable and should be prepared fresh.
Cell Proliferation and Cytotoxicity Assay (MTT Assay)
This protocol is based on the known effect of this compound on H441 lung cancer cells.
Materials:
-
H441 human lung carcinoma cells
-
Normal mouse lung epithelial cells (for cytotoxicity control)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed H441 cells and normal lung epithelial cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for the H441 cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol can be used to assess the pro-apoptotic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., H441)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells into 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells by trypsinization and collect the culture medium to include any detached apoptotic cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to evaluate the effect of this compound on collective cell migration.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
24-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells into 24-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing different concentrations of this compound or a vehicle control. To specifically assess migration without the influence of proliferation, use serum-free medium or add a proliferation inhibitor like Mitomycin C.
-
Capture images of the scratch at time 0.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Signaling Pathway
Inhibition of NF-κB Signaling by this compound
This compound can influence the NF-κB signaling pathway. This pathway is critical in regulating inflammatory responses, cell survival, and proliferation. The inhibition of proteases by this compound can interfere with the activation of this pathway, potentially through the stabilization of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm.
Troubleshooting & Optimization
Chymostatin a not inhibiting target protease effectively
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with chymostatin (B1668925) failing to effectively inhibit a target protease.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chymostatin is not inhibiting my target protease. What are the common causes for this issue?
Several factors can lead to the ineffective inhibition of a target protease by chymostatin. These can be broadly categorized into issues with the inhibitor itself, the experimental conditions, or the target protease. A systematic approach to troubleshooting is often the most effective way to identify the root cause.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting ineffective chymostatin inhibition.
Q2: How should I properly prepare and store chymostatin solutions?
Proper preparation and storage are critical for chymostatin's efficacy.
-
Stock Solution: Chymostatin is sparingly soluble in aqueous buffers but soluble in DMSO at approximately 10 mg/mL.[1] It is also soluble in glacial acetic acid.[2] Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.[2] This stock solution is stable for several months when stored at -20°C.[2]
-
Working Solution: For experiments, thaw the DMSO stock and dilute it into the aqueous buffer of your choice. It is crucial to prepare the aqueous working solution fresh for each experiment, as its stability is limited.[1] Dilute solutions are only stable for several hours due to the oxidation of the terminal aldehyde group.[2] We do not recommend storing the aqueous solution for more than one day.[1]
Q3: What is the recommended working concentration for chymostatin?
The effective concentration of chymostatin can vary depending on the target protease and experimental conditions. A general working concentration range is 10-100 µM (approximately 6-60 µg/mL).[2] However, some sources suggest a final concentration of up to 200 µg/mL may be necessary.[2][3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: Is my protease a target for chymostatin?
Chymostatin is a potent inhibitor of chymotrypsin-like serine proteases and also shows activity against some cysteine proteases. It is not a universal protease inhibitor.
Chymostatin Inhibition Profile
| Inhibits | Weakly Inhibits | Does Not Inhibit |
| Chymotrypsin[2][3][4] | Human Leukocyte Elastase[2][3][4] | Trypsin |
| Chymase[3] | Papain[2][3][4] | Thrombin |
| Cathepsins A, B, C, G, H, L[2][3][4] | Plasmin | |
| Pepsin | ||
| Kallikrein |
Q5: Could my experimental buffer be affecting chymostatin's activity?
Yes, buffer conditions can influence the stability and activity of both the inhibitor and the protease. While chymostatin's stability is noted across various pH environments, extremes in pH can affect the conformation of the target protease's active site, potentially reducing the inhibitor's binding affinity.[5] Additionally, ensure that other components in your buffer do not interfere with the interaction. For instance, if you are using a protease inhibitor cocktail, be aware that some components like EDTA can interfere with downstream applications such as immobilized metal affinity chromatography (IMAC).[6]
Experimental Protocols
To verify the activity of your chymostatin and troubleshoot your experiment, it is advisable to perform a positive control experiment with a known chymostatin-sensitive protease.
Protocol 1: Chymotrypsin (B1334515) Activity Assay (Colorimetric)
This protocol is adapted for a 96-well plate format using N-Benzoyl-L-arginine p-nitroanilide (BAPNA) as a substrate, which is cleaved by chymotrypsin to produce a yellow p-nitroaniline product that can be measured at 410 nm.
Materials:
-
Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
Chymostatin stock solution (10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0
-
Substrate Solution: 1 mM BAPNA in Assay Buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the chymotrypsin in Assay Buffer to the desired working concentration. Prepare serial dilutions of chymostatin in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: 100 µL Assay Buffer
-
Positive Control (No Inhibitor): 50 µL chymotrypsin solution + 50 µL Assay Buffer
-
Inhibitor Wells: 50 µL chymotrypsin solution + 50 µL of each chymostatin dilution
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 100 µL of the Substrate Solution to all wells.
-
Measurement: Immediately begin reading the absorbance at 410 nm every minute for 15-30 minutes in a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Calculate the percent inhibition for each chymostatin concentration: % Inhibition = [(V_positive_control - V_inhibitor) / V_positive_control] * 100
Protocol 2: Cathepsin B Activity Assay (Fluorometric)
This protocol uses the fluorogenic substrate Ac-RR-AFC, which upon cleavage by Cathepsin B, releases the fluorescent AFC molecule (Excitation/Emission = 400/505 nm).[7][8][9]
Materials:
-
Cell lysate or purified Cathepsin B
-
Chymostatin stock solution (10 mM in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Samples: Add 50 µL of your sample (e.g., cell lysate containing 50-200 µg of protein) to wells of a 96-well black plate.[10]
-
Inhibitor and Control Setup:
-
Positive Control (No Inhibitor): Add 5 µL of Assay Buffer.
-
Inhibitor Wells: Add 5 µL of diluted chymostatin to the sample wells.
-
Negative Control: A well with a known potent Cathepsin B inhibitor can be included.
-
-
Pre-incubation: Mix and pre-incubate at 37°C for 10-15 minutes.[11]
-
Reaction Mix Preparation: Prepare a master mix containing:
-
Initiate Reaction: Add 47 µL of the reaction mix to each well.
-
Measurement: Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C (Ex/Em = 400/505 nm).[11]
-
Data Analysis: Determine the reaction rate from the linear portion of the fluorescence vs. time plot. Calculate the percent inhibition as described in the chymotrypsin assay protocol.
Quantitative Data
The inhibitory potency of chymostatin is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
Inhibitory Potency of Chymostatin Against Various Proteases
| Protease | Organism/Source | Potency (Ki / IC50) |
| Chymotrypsin | Bovine | Ki: 0.4 nM[12] |
| Cathepsin G | Human | Ki: 150 nM[12] |
| COVID-19 Mpro | SARS-CoV-2 | IC50: 15.81 µM[13] |
| H441 lung cancer cells | Human | IC50: 1.2 µM[13] |
Visualizations
Mechanism of Chymostatin Inhibition
Caption: Chymostatin acts as a competitive inhibitor, binding to the active site.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. キモスタチン | Sigma-Aldrich [sigmaaldrich.com]
- 3. Chymostatin – Cepham Life Sciences [cephamlsi.com]
- 4. biofargo.com [biofargo.com]
- 5. scbt.com [scbt.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. abcam.com [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cathepsin B Assay Kit (Fluorometric) (NBP2-54841): Novus Biologicals [novusbio.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Chymostatin Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of Chymostatin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Chymostatin and what are its primary targets?
Chymostatin is a competitive, reversible protease inhibitor of microbial origin. It is a mixture of three components (A, B, and C) that primarily target chymotrypsin-like serine proteases. Its main targets include α-, β-, γ-, and δ-chymotrypsin.
Q2: What are the known off-target effects of Chymostatin?
Beyond its primary targets, Chymostatin has been shown to inhibit a range of other proteases, including several cathepsins (B, G, and L), papain, and to a lesser extent, human leukocyte elastase. Additionally, it has been observed to modulate signaling pathways, most notably by inhibiting the activity of the transcription factor NF-κB.[1]
Q3: At what concentration are off-target effects likely to be observed?
Off-target effects can be observed at concentrations typically used for the inhibition of primary targets, generally in the micromolar range. The extent of these effects is concentration-dependent. For instance, while it potently inhibits chymotrypsin (B1334515) in the nanomolar range, its inhibition of other proteases like cathepsins occurs at higher concentrations.
Q4: How can I minimize the off-target effects of Chymostatin in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of Chymostatin required to inhibit your target protease.
-
Whenever possible, use a more specific inhibitor for your protease of interest.
-
Include appropriate controls in your experiments to assess the contribution of off-target effects. This may include using a structurally different inhibitor for the same target or using cell lines where potential off-target proteins are knocked out or knocked down.
Q5: What are the implications of Chymostatin's inhibition of NF-κB?
The inhibition of NF-κB activity by Chymostatin can have significant implications for experiments studying inflammatory responses, cell survival, and immune function.[1] This off-target effect can lead to the downregulation of pro-inflammatory cytokines and may confound the interpretation of results in studies where NF-κB plays a crucial role. It has been noted that Chymostatin can inhibit the nuclear translocation of the p65 subunit of NF-κB.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in inflammatory cytokine levels (e.g., IL-1β, IL-6). | Inhibition of NF-κB signaling pathway by Chymostatin.[1] | 1. Measure the activity of the NF-κB pathway directly (e.g., by assessing p65 nuclear translocation or a reporter assay). 2. Use an alternative protease inhibitor with no known effects on NF-κB. 3. If possible, use a specific IKK inhibitor as a control to mimic the off-target effect. |
| Alterations in cell viability or apoptosis not attributable to the primary target. | Inhibition of cathepsins, which are involved in apoptosis. | 1. Assess the activity of key cathepsins (e.g., Cathepsin B, L) in your experimental system. 2. Compare the effects of Chymostatin with a more specific cathepsin inhibitor. |
| Discrepancies between results obtained with Chymostatin and other inhibitors for the same primary target. | The unique off-target profile of Chymostatin may be contributing to the observed phenotype. | 1. Perform a literature search for the off-target profiles of all inhibitors used. 2. Validate key off-targets in your system using biochemical assays. 3. Consider using a systems-level approach (e.g., proteomics, transcriptomics) to identify affected pathways. |
| Reduced protein degradation in cellular assays beyond the expected substrate. | Broad-spectrum inhibition of various cellular proteases. | 1. Characterize the protease profile of your cell lysate. 2. Use a panel of protease activity assays to determine the extent of off-target inhibition. |
Quantitative Data on Chymostatin Inhibition
The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of Chymostatin against its primary and selected off-target proteases.
Table 1: Inhibitory Constant (Ki) of Chymostatin
| Protease | Ki Value | Reference |
| Chymotrypsin | 0.4 nM | [2] |
| Cathepsin G | 150 nM |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Chymostatin
| Protease/Target | IC50 Value | Reference |
| Chymotrypsin | 250 nM | |
| Papain | 7.5 µg/ml | |
| Cathepsin L | 1.2 µM (in H441 lung cancer cells) | |
| COVID-19 Mpro | 15.81 µM |
Experimental Protocols
Protocol for Determining the IC50 of Chymostatin against a Panel of Proteases
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of Chymostatin against a specific protease using a chromogenic or fluorogenic substrate.
Materials:
-
Purified protease of interest
-
Specific chromogenic or fluorogenic substrate for the protease
-
Chymostatin
-
Assay buffer (specific to the protease)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of Chymostatin: Dissolve Chymostatin in a suitable solvent (e.g., DMSO) to create a stock solution. Perform a serial dilution of the stock solution in assay buffer to obtain a range of concentrations.
-
Prepare the enzyme solution: Dilute the purified protease in assay buffer to a working concentration that gives a linear reaction rate over the desired time course.
-
Set up the assay plate:
-
Add a fixed volume of the protease solution to each well of the 96-well plate.
-
Add an equal volume of each Chymostatin dilution to the respective wells.
-
Include a control well with the enzyme and assay buffer (no inhibitor).
-
Include a blank well with assay buffer only.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add a fixed volume of the substrate solution to all wells simultaneously to start the reaction.
-
Measure the reaction rate: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data analysis:
-
Calculate the initial reaction velocity (rate) for each Chymostatin concentration.
-
Normalize the rates relative to the control (no inhibitor) reaction.
-
Plot the percentage of inhibition against the logarithm of the Chymostatin concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
How to determine the optimal incubation time with Chymostatin a
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Chymostatin (B1668925) a, a potent protease inhibitor. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols to help you determine the optimal incubation time for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is Chymostatin a and what is its mechanism of action? A1: this compound is a bioactive peptide of microbial origin that acts as a competitive, slow-binding protease inhibitor.[1][2] It primarily targets chymotrypsin (B1334515) and chymotrypsin-like serine proteases.[1] Its mechanism involves forming non-covalent interactions with the active site of the enzyme, which blocks substrate access and subsequent proteolytic activity.[1] Chymostatin also shows inhibitory effects on various cysteine proteases, including papain and several cathepsins (B, G, H, and L).[3][4] It is typically supplied as a mixture of three main components: A, B, and C, which differ by a single amino acid residue.[5]
Q2: What are the common applications of this compound in research? A2: this compound is widely used as a component in protease inhibitor cocktails to prevent the degradation of proteins during cell lysis and protein extraction.[2] It is also utilized in functional studies to investigate the role of specific proteases in various biological processes, such as cellular aggregation, protein catabolism in muscle tissue, and inflammation.[3][6][7]
Q3: What is a typical working concentration for this compound? A3: The effective concentration of this compound can vary significantly depending on the experimental system. A general working concentration range is between 10 to 100 µM (approximately 6 to 60 µg/mL).[2][5] However, for specific cell-based assays, concentrations up to 150 µM have been reported, while in studies on isolated muscles, 20 µM has been shown to be effective.[3][6][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q4: How should I prepare and store this compound stock solutions? A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid, typically up to 20 mg/mL.[2] It is sparingly soluble in water and alcohols. For most applications, a stock solution is prepared in DMSO. This stock solution is stable for several months when stored in aliquots at -20°C.[8][9] It is important to note that dilute, aqueous working solutions are not stable for long periods (only a few hours) due to the oxidation of the terminal aldehyde group and should ideally be prepared fresh for each experiment.[8][10]
Experimental Data Summary
The following table summarizes the effective concentrations and incubation times of this compound cited in various experimental contexts.
| Application Type | Organism/System | Concentration Range | Incubation Time | Reference |
| Cell Aggregation Inhibition | Human Peripheral Blood Lymphocytes | 20 - 150 µM | Not Specified | [6] |
| ER Stress Alleviation | Human Kidney Tubular Cells (HK2) | 50 µM | 1 hour | [6] |
| Protein Breakdown Reduction | Rodent Leg Muscles | 20 µM | Not Specified | [3][7] |
| Acute Lung Injury Protection | Mice (in vivo) | 2 mg/kg (i.p.) | 30 minutes (pre-treatment) | [6] |
| General Protease Inhibition | Lysis Buffers | 10 - 100 µM | Applied during lysis | [2] |
Troubleshooting Guide
This section addresses common issues that may arise when determining the optimal incubation time with this compound.
Issue 1: The inhibitor shows no effect on my target.
-
Question: I've treated my cells/lysate with this compound, but I'm not observing any inhibition of proteolytic activity. What could be the cause?
-
Answer: There are several potential reasons for a lack of effect:
-
Insufficient Incubation Time: The incubation period may be too short for the inhibitor to effectively bind to the target protease, especially for downstream cellular assays. For direct enzymatic assays, a shorter time may suffice, but for observing changes in cellular processes like apoptosis or gene expression, longer incubation periods (e.g., 24-72 hours) might be necessary.[11]
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit the target protease in your system. We recommend performing a dose-response curve to identify the optimal concentration range.
-
Inhibitor Instability: As dilute aqueous solutions of this compound are unstable, ensure that your working solution was freshly prepared before the experiment.[8] Storing diluted inhibitor can lead to a loss of activity.
-
Target Protease Resistance: Your target protease may not be sensitive to this compound. Verify from the literature if this compound is a known inhibitor of your protease of interest. This compound is most effective against chymotrypsin-like serine proteases and some cysteine proteases.[4]
-
Issue 2: I'm observing high background or non-specific effects in my assay.
-
Question: My assay results show high background noise or effects in my control groups that are unexpected. How can I address this?
-
Answer: High background can stem from several sources:
-
Solvent Effects: The solvent used to dissolve this compound, typically DMSO, can have effects on cells at higher concentrations. Ensure your vehicle control contains the same final concentration of DMSO as your experimental samples to account for any solvent-induced effects.
-
Non-Specific Inhibition: At very high concentrations, this compound might exhibit off-target effects. If you suspect this, consider reducing the inhibitor concentration and performing a time-course experiment to find a time point where the specific effect is maximized and non-specific effects are minimized.
-
Assay Interference: The inhibitor itself might interfere with your assay's detection method. To test for this, run a control where you add this compound to the assay system in the absence of the enzyme or cells to see if it directly affects the readout.
-
Issue 3: My results are inconsistent between experiments.
-
Question: I am getting variable results each time I run my experiment. What are the likely sources of this variability?
-
Answer: Inconsistent results are often due to variations in experimental procedure:
-
Inhibitor Preparation: Ensure you are preparing fresh dilutions of this compound from a stable, frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6]
-
Cellular Conditions: Factors such as cell passage number, confluency, and growth phase can significantly impact experimental outcomes. Standardize these parameters across all your experiments.
-
Precise Timing: For time-course experiments, it is critical to adhere strictly to the planned incubation times. Small variations in timing, especially for shorter incubation periods, can lead to significant differences in results.
-
Visualizations
This compound Mechanism of Action
Caption: Competitive inhibition of a protease by this compound.
Experimental Workflow: Determining Optimal Incubation Time
Caption: Workflow for a time-course experiment.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound experiments.
Detailed Experimental Protocol
Objective: To determine the optimal incubation time of this compound for inhibiting a target protease or eliciting a downstream cellular response in a cell-based assay.
Materials:
-
Cells of interest
-
Appropriate cell culture medium and supplements
-
Multi-well plates (e.g., 96-well)
-
This compound
-
DMSO (or other appropriate solvent)
-
Assay reagents for measuring the desired endpoint (e.g., protease activity kit, cell viability reagent)
-
Plate reader or other detection instrument
Methodology:
-
Cell Seeding:
-
Culture cells to a healthy, sub-confluent state.
-
Seed the cells into a multi-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
-
Inhibitor Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM). Aliquot and store at -20°C.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare a series of working solutions by diluting the stock solution in a cell culture medium. These should be prepared at a concentration higher than the final desired concentration (e.g., 2x or 10x). Include a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration).
-
-
Time-Course Treatment:
-
Remove the culture medium from the wells.
-
Add the this compound working solutions and the vehicle control to the appropriate wells.
-
Incubate the plates for a range of durations. A typical starting range could be 4, 8, 12, 24, and 48 hours. The time points should be chosen based on the expected kinetics of the biological process being studied.[11]
-
-
Endpoint Assay:
-
-
A direct protease activity assay: This often involves lysing the cells and adding a fluorogenic or colorimetric substrate for the target protease.
-
A cell viability or proliferation assay: (e.g., MTT, CellTiter-Glo®) to assess downstream effects.
-
Western blotting or qPCR: To measure changes in protein levels or gene expression.
-
-
-
Data Analysis:
-
For each time point, normalize the data from the inhibitor-treated wells to the vehicle control.
-
Plot the measured effect (e.g., % inhibition, % viability) as a function of incubation time for each concentration of this compound.
-
The optimal incubation time is the duration that provides a robust and significant effect at the desired inhibitor concentration, ideally before secondary effects (like cytotoxicity, if not the intended endpoint) become prominent.
-
References
- 1. scbt.com [scbt.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
Chymostatin Solubility: Technical Support Center
Welcome to the technical support center for Chymostatin (B1668925). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of Chymostatin. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful preparation and use in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Chymostatin and what are its primary targets?
Chymostatin is a bioactive peptide of microbial origin that functions as a potent protease inhibitor. It is a mixture of three components: A, B, and C.[1] It is highly effective against chymotrypsin-like serine proteases and also inhibits various cysteine proteases.[2] Its principal targets include chymotrypsin (B1334515), chymase, and lysosomal cysteine proteases like cathepsins A, B, H, and L.[1][3] It is commonly used in protease inhibitor cocktails, particularly for plant extracts.
Q2: Why is Chymostatin considered poorly soluble?
Chymostatin is a crystalline solid that is sparingly soluble in aqueous buffers and only slightly soluble in water and short-chain alcohols. Its chemical structure contributes to its low solubility in water. It is insoluble in solvents like ethyl acetate, hexane, and ether.
Q3: What are the recommended solvents for dissolving Chymostatin?
Chymostatin is most effectively dissolved in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid are the most commonly recommended solvents for preparing high-concentration stock solutions.
Q4: What is the typical working concentration for Chymostatin?
The effective working concentration of Chymostatin typically ranges from 10 to 100 µM (6 to 60 µg/ml). However, the optimal concentration will depend on the specific application and experimental system.
Q5: How stable are Chymostatin solutions?
Stock solutions of Chymostatin prepared in DMSO (e.g., 10 mM) are stable for several months when stored at -20°C. In contrast, dilute aqueous solutions are much less stable, lasting only for several hours due to the oxidation of the terminal aldehyde group. It is not recommended to store aqueous solutions for more than one day. To maintain stability, it is best to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Solubility Data Summary
The following table summarizes the solubility of Chymostatin in various solvents based on data from multiple suppliers.
| Solvent | Concentration | Notes |
| DMSO | ~10 mg/mL | A stock solution can be made. |
| 20 mg/mL | - | |
| 50 mg/mL (82.28 mM) | Requires sonication for dissolution. | |
| Glacial Acetic Acid | 10 mg/mL | Yields a clear, colorless to yellow solution. |
| 20 mg/mL | - | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Achieved by first dissolving in DMSO, then diluting with PBS. |
| Water, Methanol, Ethanol | Sparingly Soluble | - |
| Ethyl Acetate, Hexane, Ether | Insoluble | - |
Experimental Protocols & Workflow
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes how to prepare a 10 mM stock solution of Chymostatin in DMSO.
Materials:
-
Chymostatin powder (MW: 607.7 g/mol )
-
Anhydrous or newly opened DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
Procedure:
-
Weigh Chymostatin: Carefully weigh the desired amount of Chymostatin powder. For example, to prepare 1 mL of a 10 mM solution, you would need 6.077 mg.
-
Add Solvent: Add the appropriate volume of DMSO to the Chymostatin powder. For a 10 mM stock, you would add 1 mL of DMSO for every 6.077 mg of Chymostatin.
-
Dissolve: Vortex the solution vigorously. If necessary, use an ultrasonic bath to ensure the Chymostatin is completely dissolved, as it may be required for higher concentrations.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term stability (months) or at -80°C for up to 6 months.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol details the steps to dilute the concentrated DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media) for immediate use.
Materials:
-
Chymostatin stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, Tris, cell culture medium), pre-warmed to the experimental temperature.
-
Sterile tubes
Procedure:
-
Equilibrate Temperature: Ensure both the Chymostatin stock solution and the aqueous buffer are at the same temperature before mixing to prevent precipitation due to temperature shock.
-
Vigorous Mixing: While vigorously vortexing or stirring the aqueous buffer, add the Chymostatin stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations that lead to precipitation.
-
Final Concentration: Dilute to the final desired working concentration (e.g., 10-100 µM). Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤1%).
-
Inspect for Clarity: After mixing, visually inspect the solution. If it appears cloudy or contains visible particles, the Chymostatin has likely precipitated.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately, as it is not stable for long periods.
Caption: Workflow for preparing Chymostatin solutions.
Troubleshooting Guide
Issue: My Chymostatin precipitated after I added the stock solution to my aqueous buffer.
This is a common problem due to the low aqueous solubility of Chymostatin. Here are the potential causes and solutions:
-
Cause 1: High Final Concentration. The concentration of Chymostatin in your final aqueous solution may be above its solubility limit.
-
Solution: Try lowering the final working concentration. If a high concentration is essential, you may need to test different buffer formulations, though this requires careful validation for your assay.
-
-
Cause 2: Improper Mixing Technique. Adding the DMSO stock solution too quickly or without sufficient agitation creates localized areas of high concentration, causing the compound to crash out of solution.
-
Solution: Add the stock solution very slowly (drop-by-drop) into the aqueous buffer while the buffer is being vortexed or stirred vigorously. This ensures the compound is dispersed and diluted rapidly.
-
-
Cause 3: High Final DMSO Concentration. While DMSO aids solubility, having too high a final percentage in your aqueous solution can sometimes negatively impact protein stability or cell health.
-
Solution: Aim for a final DMSO concentration of 1% or lower in your working solution. If your stock is 10 mM, a 1:1000 dilution to 10 µM will result in a final DMSO concentration of 0.1%.
-
-
Cause 4: Buffer Composition and pH. The specific components and pH of your buffer can influence the solubility of Chymostatin.
-
Solution: While data is limited, you can empirically test different buffer systems (e.g., phosphate (B84403) vs. Tris) and pH levels to identify optimal conditions for your specific experiment.
-
-
Cause 5: Temperature Differences. Mixing solutions at different temperatures can cause less soluble compounds to precipitate.
-
Solution: Always ensure your stock solution and the aqueous buffer are at the same temperature before mixing. Prepare the final working solution at the temperature at which the experiment will be performed.
-
Mechanism of Action Overview
Chymostatin primarily acts by inhibiting serine and cysteine proteases. By blocking enzymes like chymotrypsin and various cathepsins, it can interfere with cellular processes such as protein degradation. Its activity can also impact inflammatory pathways, such as the NF-κB pathway, by reducing the activity of proteases involved in its regulation.
Caption: Chymostatin's inhibitory mechanism of action.
References
Validation & Comparative
A Head-to-Head Comparison of Protease Inhibitors: Chymostatin vs. Leupeptin
For researchers, scientists, and drug development professionals, the effective inhibition of proteases is a critical step in preserving protein integrity during extraction and analysis. Chymostatin (B1668925) and leupeptin (B1674832) are two widely utilized protease inhibitors of microbial origin. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in the selection of the most appropriate inhibitor for specific research needs.
Mechanism of Action and Specificity
Chymostatin is a potent inhibitor of chymotrypsin-like serine proteases.[1] Its mechanism involves the formation of a stable, non-covalent complex with the active site of the enzyme. Chymostatin is also known to inhibit certain cysteine proteases, such as papain and cathepsins A, B, H, and L.[2][3] It is important to note that chymostatin has little to no inhibitory effect on trypsin, thrombin, plasmin, pepsin, or kallikrein.
Leupeptin , on the other hand, exhibits a broader spectrum of activity, inhibiting serine, cysteine, and threonine proteases. It acts as a reversible, competitive inhibitor, with its C-terminal aldehyde group playing a crucial role in binding to the active site of target enzymes. Leupeptin effectively inhibits proteases such as trypsin, plasmin, calpain, and cathepsins B, H, and L. However, it does not inhibit α-chymotrypsin or thrombin.
Quantitative Comparison of Inhibitory Efficacy
The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with a lower Ki value indicating a stronger inhibitor. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following tables summarize the reported Ki and IC50 values for chymostatin and leupeptin against a range of common proteases.
| Enzyme | Chymostatin Ki | Leupeptin Ki |
| Serine Proteases | ||
| Chymotrypsin (B1334515) | 4 x 10-10 M | No inhibition |
| Cathepsin G | 1.5 x 10-7 M | Not reported |
| Human Chymase | 13.1 nM | Not reported |
| Trypsin | No inhibition | 3.5 nM |
| Plasmin | No inhibition | 3.4 µM |
| Kallikrein | No inhibition | 19 µM |
| Cysteine Proteases | ||
| Cathepsin B | Inhibits | 4.1 nM, 6 nM |
| Cathepsin H | Inhibits | Inhibits |
| Cathepsin L | Inhibits | Inhibits |
| Papain | Weakly inhibits (ID= 7.5 µg/mL) | Inhibits |
| Calpain | Not reported | 10 nM |
Table 1: Comparison of Inhibitory Constants (Ki) for Chymostatin and Leupeptin against Various Proteases.
| Enzyme | Chymostatin IC50 | Leupeptin IC50 |
| Chymotrypsin | 150 µg/mL (ID50) | Not applicable |
| SARS-CoV-2 Mpro | Not reported | 127.2 µM |
| Human Coronavirus 229E | Not reported | ~1 µM |
Table 2: Comparison of Half-Maximal Inhibitory Concentrations (IC50) for Chymostatin and Leupeptin.
Experimental Protocols
To evaluate the efficacy of these inhibitors, standardized enzyme activity assays are crucial. Below are detailed methodologies for assessing the inhibition of chymotrypsin and cathepsin B, key targets for chymostatin and leupeptin, respectively.
Chymotrypsin Inhibition Assay Protocol
This protocol is adapted from a colorimetric method using N-Acetyl-dl-Phenylalanine β-Naphthylester (APNE) as a substrate.
Materials:
-
α-Chymotrypsin solution (e.g., 3 mU)
-
Chymostatin stock solution (dissolved in a suitable solvent like DMSO)
-
N-Acetyl-dl-Phenylalanine β-Naphthylester (APNE) substrate solution
-
o-Dianisidine tetrazotized (oD) dye solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 530 nm
Procedure:
-
Prepare serial dilutions of the chymostatin stock solution in the assay buffer.
-
In a 96-well plate, add a fixed amount of α-chymotrypsin solution to each well.
-
Add the different concentrations of chymostatin to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the APNE substrate solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction and develop the color by adding the oD dye solution.
-
Measure the absorbance at 530 nm using a microplate reader.
-
Calculate the percentage of inhibition for each chymostatin concentration relative to the control and determine the IC50 value.
Cathepsin B Inhibition Assay Protocol (Fluorometric)
This protocol utilizes a fluorogenic substrate for the sensitive detection of cathepsin B activity.
Materials:
-
Recombinant human Cathepsin B
-
Leupeptin stock solution
-
Fluorogenic Cathepsin B substrate (e.g., Ac-RR-AFC)
-
Assay buffer (e.g., containing DTT for enzyme activation)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate)
Procedure:
-
Prepare serial dilutions of the leupeptin stock solution in the assay buffer.
-
Activate the Cathepsin B enzyme according to the manufacturer's instructions, typically by dilution in an activation buffer containing DTT.
-
In a 96-well black plate, add the diluted leupeptin solutions.
-
Add the activated Cathepsin B solution to all wells except for the blank.
-
Pre-incubate the enzyme and inhibitor at room temperature for a specified time (e.g., 10-15 minutes).
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each leupeptin concentration.
-
Determine the percentage of inhibition and calculate the IC50 or Ki value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key cellular pathways where these proteases are active and a general workflow for evaluating protease inhibitors.
Conclusion
The choice between chymostatin and leupeptin depends heavily on the specific proteases a researcher aims to inhibit. Chymostatin is the inhibitor of choice for targeting chymotrypsin and related serine proteases with high specificity. Leupeptin, with its broader inhibitory profile, is more suitable as a general protease inhibitor, particularly when dealing with a mix of serine and cysteine proteases. For comprehensive protection, a cocktail of inhibitors, including both chymostatin and leupeptin, may be the most effective strategy. The provided experimental protocols and pathway diagrams serve as a foundational resource for the practical application and understanding of these essential research tools.
References
Synthetic Analogues of Chymostatin A: A Comparative Guide to Activity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic analogues of Chymostatin a, a natural peptide aldehyde that potently inhibits chymotrypsin (B1334515) and other serine and cysteine proteases. By examining structure-activity relationships through quantitative data, detailed experimental protocols, and workflow visualizations, this document serves as a valuable resource for the design and development of novel protease inhibitors.
Data Presentation: Inhibitory Activity of this compound Analogues
The inhibitory potential of a series of synthetic analogues of this compound against bovine α-chymotrypsin is summarized in the table below. The data highlights the importance of the C-terminal aldehyde group and the nature of the amino acid residues at various positions for effective inhibition. The inhibition constant (Ki) is a measure of the inhibitor's potency, with lower values indicating stronger inhibition.
| Inhibitor | P3 Residue | P2 Residue | P1 Residue | C-terminus | Ki (μM) for Chymotrypsin |
| This compound | Capreomycidine | - | Phe | Aldehyde | 0.00015 |
| Z-Arg-Leu-Phe-H | Arg | Leu | Phe | Aldehyde | 0.24 |
| Z-Nle-Leu-Phe-H | Nle | Leu | Phe | Aldehyde | 0.82 |
| Z-Arg-Val-Phe-H | Arg | Val | Phe | Aldehyde | 1.24 |
| Z-Nle-Val-Phe-H | Nle | Val | Phe | Aldehyde | 1.21 |
| Z-Nle-Ile-Phe-H | Nle | Ile | Phe | Aldehyde | 2.0 |
| Z-Phe-H | - | - | Phe | Aldehyde | 30.5 |
| Z-Arg-Leu-Phe-OH | Arg | Leu | Phe | Carboxylic Acid | 12.5 |
| Z-Arg-Leu-Phe-OMe | Arg | Leu | Phe | Methyl Ester | 10.5 |
| Z-Arg-Leu-Phe-NH2 | Arg | Leu | Phe | Amide | >100 |
Data compiled from Tomkinson et al., 1992.
Experimental Protocols
Synthesis of a Representative Analogue: Z-Arg-Leu-Phe-aldehyde (Z-Arg-Leu-Phe-H)
This protocol describes the synthesis of a key synthetic analogue of this compound.
Materials:
-
Z-Arg(Z)2-OH
-
Leu-Phe-OMe
-
N-methylmorpholine
-
Isobutyl chloroformate
-
Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard reagents for work-up and purification (e.g., ethyl acetate (B1210297), sodium bicarbonate, brine, magnesium sulfate, silica (B1680970) gel for chromatography).
Procedure:
-
Peptide Coupling:
-
Dissolve Z-Arg(Z)2-OH in anhydrous THF.
-
Cool the solution to -15°C.
-
Add N-methylmorpholine and isobutyl chloroformate, and stir for 2 minutes.
-
Add a pre-cooled solution of Leu-Phe-OMe in THF.
-
Stir the reaction mixture at -15°C for 1 hour and then at room temperature for 2 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate to dryness.
-
Purify the resulting peptide by silica gel chromatography.
-
-
Reduction to Aldehyde:
-
Dissolve the purified tripeptide methyl ester in anhydrous THF.
-
Cool the solution to -78°C under an inert atmosphere.
-
Add a solution of DIBAL-H in toluene (B28343) dropwise.
-
Stir the reaction mixture at -78°C for 30 minutes.
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and add water.
-
Filter the mixture through Celite and wash the filter cake with ethyl acetate.
-
Wash the combined filtrate with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate to dryness.
-
Purify the final product, Z-Arg-Leu-Phe-H, by silica gel chromatography.
-
Chymotrypsin Inhibition Assay
This protocol details a common method for assessing the inhibitory activity of compounds against α-chymotrypsin.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) as the substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare a stock solution of the substrate Suc-AAPF-pNA in DMSO.
-
Prepare stock solutions of the test inhibitors in DMSO.
-
-
Assay Protocol:
-
In a 96-well microplate, add the Tris-HCl buffer.
-
Add the inhibitor solution at various concentrations to the wells.
-
Add the α-chymotrypsin solution to all wells except for the blank controls.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the release of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
Mandatory Visualization
The following diagrams illustrate key workflows in the study of this compound analogues.
A Researcher's Guide to Chymostatin A: A Comparative Analysis of Commercially Available Protease Inhibitors
For researchers, scientists, and drug development professionals, the selection of a critical reagent like Chymostatin A demands careful consideration of its performance and purity. This guide provides a comparative analysis of this compound from various suppliers, based on publicly available data, and offers standardized protocols for independent evaluation. This compound is a potent protease inhibitor, primarily targeting chymotrypsin-like serine proteases and certain cysteine proteases, making it a valuable tool in preventing protein degradation in experimental settings.
This compound's inhibitory activity is crucial for preserving protein integrity during extraction and analysis. Its primary mechanism involves the inhibition of proteases such as chymotrypsin (B1334515), cathepsin G, and chymase. A key cellular pathway impacted by this compound is the NF-κB signaling cascade, which plays a central role in inflammation, immunity, and cell survival. By inhibiting proteases that can activate this pathway, this compound can modulate downstream inflammatory responses.
Comparative Analysis of this compound from Different Suppliers
| Supplier | Product Number | Purity Specification | Formulation |
| Sigma-Aldrich | C7268 | ≥95% (mixture of A, B, C) | Lyophilized powder |
| Cayman Chemical | 15114 | ≥95% (a mixture of A, B, C)[1][2] | Crystalline solid[1] |
| MedChemExpress | HY-P3042 | >98% | Lyophilized powder |
| Santa Cruz Biotechnology | sc-3523 | Not specified on product page | Lyophilized powder |
Table 1: General Product Specifications. This table provides an overview of the general specifications for this compound from four different suppliers.
| Supplier | Solubility | Storage Temperature |
| Sigma-Aldrich | DMSO (10 mg/mL), 5% glacial acetic acid (10 mg/mL) | 2-8°C |
| Cayman Chemical | DMSO (~10 mg/mL) | -20°C[1] |
| MedChemExpress | DMSO (50 mg/mL with ultrasonic) | -20°C |
| Santa Cruz Biotechnology | DMSO | -20°C |
Table 2: Solubility and Storage Information. This table outlines the recommended solvents and storage conditions for this compound from each supplier.
Experimental Protocols for Performance Evaluation
To facilitate a direct comparison of this compound from different suppliers, a standardized experimental protocol is essential. The following is a detailed methodology for a chymotrypsin activity assay, a common method to assess the inhibitory performance of this compound.
Chymotrypsin Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of α-chymotrypsin using a chromogenic substrate.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (SAPPNA)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound from different suppliers
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of α-chymotrypsin: Dissolve α-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL.
-
Prepare a stock solution of the substrate SAPPNA: Dissolve SAPPNA in DMSO to a concentration of 20 mM.
-
Prepare stock solutions of this compound: Dissolve this compound from each supplier in DMSO to a concentration of 1 mM.
-
Prepare working solutions:
-
Dilute the α-chymotrypsin stock solution to 0.1 µg/mL in Tris-HCl buffer.
-
Dilute the SAPPNA stock solution to 1 mM in Tris-HCl buffer.
-
Prepare a serial dilution of each this compound stock solution in Tris-HCl buffer to achieve a range of concentrations (e.g., 0.1 nM to 1 µM).
-
-
Assay setup in a 96-well plate:
-
Add 20 µL of each this compound dilution to respective wells.
-
Add 160 µL of the α-chymotrypsin working solution to each well.
-
Include control wells with 20 µL of Tris-HCl buffer instead of this compound (for 100% enzyme activity) and wells with 180 µL of buffer only (for blank).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction: Add 20 µL of the SAPPNA working solution to all wells.
-
Measure absorbance: Immediately measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.
-
Data analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Visualizing the Impact of this compound
NF-κB Signaling Pathway Inhibition
This compound can indirectly inhibit the activation of the NF-κB signaling pathway. Certain proteases, such as cathepsins, can be involved in the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting these proteases, this compound can prevent IκBα degradation, thereby blocking the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for researchers to follow when conducting a comparative analysis of this compound from different suppliers.
Caption: A streamlined workflow for evaluating this compound.
By following the outlined experimental protocols and utilizing the provided comparative data as a baseline, researchers can make an informed decision on the most suitable this compound product for their specific research needs, ensuring both efficacy and reproducibility in their experiments.
References
Chymostatin's Reach: A Comparative Guide to its Cross-Reactivity with Other Enzymes
For Researchers, Scientists, and Drug Development Professionals
Chymostatin (B1668925), a natural peptide aldehyde isolated from actinomycetes, is a well-established and potent protease inhibitor. While its primary targets are chymotrypsin-like serine proteases, its inhibitory spectrum extends to other enzyme classes, a critical consideration for its application in research and potential therapeutic development. This guide provides an objective comparison of Chymostatin's performance against various enzymes, supported by available experimental data, and outlines the methodologies for assessing its inhibitory activity.
Quantitative Inhibition Data
Chymostatin exhibits a range of inhibitory potencies against different proteases. The following table summarizes the available quantitative data, primarily as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). A lower value indicates a higher inhibitory potency.
| Enzyme Class | Enzyme | Organism/Source | Inhibition Constant (Ki) | IC50 |
| Serine Protease | α-Chymotrypsin | Bovine Pancreas | 0.4 nM[1][2] | 6.7 ± 0.5 nM[2] |
| Cathepsin G | Human | 150 nM[1][2] | - | |
| Cysteine Protease | Papain | Papaya latex | Strong Inhibition (Ki not specified) | Low nM range |
| Cathepsin B | Rat Muscle Homogenates | Moderate Inhibition (Ki not specified) | - | |
| Cathepsin H | - | Moderate Inhibition (Ki not specified) | - | |
| Cathepsin L | - | Strong Inhibition (Ki not specified) | - | |
| SARS-CoV-2 Mpro (Cysteine Protease) | - | - | 15.81 µM |
Cross-Reactivity Profile
Chymostatin demonstrates significant cross-reactivity, primarily targeting serine and cysteine proteases.
-
Serine Proteases: Its most potent activity is against chymotrypsin-like serine proteases, with an exceptionally low Ki value for α-chymotrypsin. It also inhibits other chymases and chymotrypsin-like proteinases.
-
Cysteine Proteases: Chymostatin is a strong inhibitor of several lysosomal cysteine proteases, including cathepsins A, B, C, H, and L, as well as the plant cysteine protease, papain. It has also been shown to strongly inhibit the Hepatitis E Virus (HEV) protease, which is a papain-like cysteine protease. More recently, it has been identified as an inhibitor of the SARS-CoV-2 main protease (Mpro), a cysteine protease crucial for viral replication.
-
Other Protease Classes: There is no substantial evidence to suggest that Chymostatin significantly inhibits aspartic proteases or metalloproteinases under normal experimental conditions. Its use in combination with the aspartic protease inhibitor pepstatin in fungal cultures is to achieve broad-spectrum protease inhibition rather than indicating direct activity on aspartic proteases.
Mechanism of Inhibition
Chymostatin functions as a slow-binding, competitive inhibitor. Its peptide structure allows it to bind to the active site of target proteases. The C-terminal aldehyde group is crucial for its inhibitory activity. Upon binding, the aldehyde forms a stable hemiacetal adduct with the active site serine or cysteine residue, effectively blocking the enzyme's catalytic function. This mechanism is depicted in the signaling pathway diagram below.
Experimental Protocols
The determination of inhibition constants (Ki) and IC50 values is crucial for characterizing the potency and selectivity of an inhibitor. Below is a generalized protocol for an enzyme inhibition assay using a chromogenic or fluorogenic substrate.
Objective: To determine the Ki or IC50 of Chymostatin for a specific protease.
Materials:
-
Purified target enzyme
-
Chymostatin stock solution (dissolved in a suitable solvent like DMSO or dilute acetic acid)
-
Specific chromogenic or fluorogenic substrate for the target enzyme
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Microplate reader or spectrophotometer
-
96-well microplates
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a working solution of the target enzyme in the assay buffer. The concentration should be chosen to give a linear reaction rate over the desired time course.
-
Prepare a stock solution of the substrate. The final concentration in the assay should ideally be at or below the Michaelis constant (Km) for the determination of a competitive Ki.
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of the Chymostatin stock solution in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki or IC50 value.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of Chymostatin. Include control wells with no inhibitor and no enzyme.
-
Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15-30 minutes) to allow for the binding to reach equilibrium, especially important for slow-binding inhibitors like Chymostatin.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the product of the substrate cleavage.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the progress curves for each inhibitor concentration.
-
For IC50 determination: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve. The IC50 is the concentration of inhibitor that produces 50% inhibition.
-
For Ki determination (competitive inhibition): The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate. Alternatively, Ki can be determined by global fitting of the reaction progress curves at different substrate and inhibitor concentrations to the appropriate kinetic models.
-
Visualizations
Caption: Chymostatin's inhibitory mechanism.
Caption: Experimental workflow for assessing enzyme inhibition.
Caption: Logical relationship of Chymostatin's cross-reactivity.
References
A Head-to-Head Comparison of Protease Inhibitors: Chymostatin and Aprotinin
For researchers, scientists, and drug development professionals navigating the complexities of protease inhibition, the selection of an appropriate inhibitor is a critical determinant of experimental success. This guide provides a comprehensive, data-driven comparison of two widely used protease inhibitors, Chymostatin and Aprotinin, to facilitate an informed decision-making process.
This guide delves into the mechanisms of action, inhibitory profiles, and experimental performance of Chymostatin and Aprotinin, supported by quantitative data and detailed experimental protocols.
Executive Summary
Chymostatin and Aprotinin are both effective protease inhibitors but exhibit distinct specificities and mechanisms of action. Chymostatin, a peptide aldehyde, is a potent inhibitor of chymotrypsin-like serine proteases and several cysteine proteases. In contrast, Aprotinin, a polypeptide, is a competitive, reversible inhibitor with a broader spectrum against various serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein. The choice between these two inhibitors will largely depend on the specific proteases targeted in a given experimental system.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and quantitative data for Chymostatin and Aprotinin, offering a clear side-by-side comparison.
| Feature | Chymostatin | Aprotinin |
| Inhibitor Type | Peptide aldehyde | Polypeptide (Bovine Pancreatic Trypsin Inhibitor, BPTI) |
| Mechanism of Action | Primarily inhibits chymotrypsin-like serine proteases and some cysteine proteases | Competitive, reversible inhibitor of a broad range of serine proteases |
| Primary Target Proteases | Chymotrypsin, Papain, Cathepsins (A, B, C, H, L), Chymases[1][2] | Trypsin, Chymotrypsin, Plasmin, Kallikrein[3][4][5] |
| Weakly Inhibits | Human leukocyte elastase | - |
| Ineffective Against | Trypsin, Thrombin, Plasmin, Pepsin | - |
| Typical Working Concentration | 6 - 60 µg/mL (10 - 100 µM) | 2 µg/mL (for general use); Higher concentrations for specific targets (e.g., 300,000 IU/ml for kallikrein) |
| Solubility | Soluble in DMSO and glacial acetic acid; sparingly soluble in water | Freely soluble in water and aqueous buffers |
| Stability of Stock Solution | Stock solutions in DMSO are stable for months at -20°C | Aqueous solutions are stable for about a week at 2-8°C; frozen aliquots are stable for ~6 months at -15 to -25°C |
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental methodologies are crucial. Below are representative protocols for evaluating protease inhibition.
General Protease Inhibition Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of compounds like Chymostatin and Aprotinin against a target protease.
-
Reagent Preparation:
-
Prepare a stock solution of the protease inhibitor (Chymostatin or Aprotinin) in an appropriate solvent (e.g., DMSO for Chymostatin, water for Aprotinin).
-
Prepare a working solution of the target protease in a suitable assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a stock solution of a specific chromogenic or fluorogenic substrate for the target protease.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the assay buffer.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Add a fixed amount of the target protease to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Visualizing Protease Inhibition and Specificity
The following diagrams, generated using Graphviz, illustrate key concepts in protease inhibition.
Caption: General workflow for a protease inhibition assay.
Caption: Target protease classes for Chymostatin and Aprotinin.
Conclusion
Both Chymostatin and Aprotinin are valuable tools for controlling proteolysis in a variety of research applications. Aprotinin's broad-spectrum activity against serine proteases makes it a suitable choice for general protection of proteins during extraction and purification from tissues where multiple serine proteases may be active. Chymostatin, with its potent inhibition of chymotrypsin-like serine proteases and certain cysteine proteases, is ideal for applications where these specific enzyme classes are the primary concern. A thorough understanding of the proteolytic environment of the experimental system is paramount for selecting the most effective inhibitor.
References
Confirming the Specificity of Chymostatin A: A Comparative Guide with Control Experiments
For researchers in proteomics, cell biology, and drug discovery, ensuring the specific action of protease inhibitors is paramount to generating reliable and reproducible data. Chymostatin A, a peptide aldehyde of microbial origin, is a widely used inhibitor of chymotrypsin-like serine proteases. However, its activity against other proteases necessitates careful experimental design to confirm its specificity in a given biological context. This guide provides a comparative analysis of this compound with other common protease inhibitors, supported by experimental data and detailed protocols for control experiments.
Comparative Analysis of Protease Inhibitor Specificity
To objectively assess the specificity of this compound, its inhibitory activity against a panel of proteases is compared with that of other commonly used inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) values for this compound and its alternatives against key proteases. Lower values indicate higher potency.
| Inhibitor | Target Protease | IC50 / Ki | Inhibitor Class |
| This compound | α-Chymotrypsin | 5.7 µM (IC50)[1] | Peptide Aldehyde |
| Cathepsin G | Potent Inhibitor | Peptide Aldehyde | |
| Papain | Strong Inhibitor | Peptide Aldehyde | |
| Cathepsin A, B, H, L | Strong Inhibitor | Peptide Aldehyde | |
| Human Leukocyte Elastase | Weak Inhibitor | Peptide Aldehyde | |
| Aprotinin | α-Chymotrypsin | 9 nM (Ki) | Polypeptide |
| Trypsin | 0.06 pM (Ki) | Polypeptide | |
| Plasma Kallikrein | 30 nM (Ki) | Polypeptide | |
| Human Leukocyte Elastase | 3.5 µM (Ki) | Polypeptide | |
| PMSF | Serine Proteases | 0.1 - 1 mM (Effective Conc.) | Sulfonyl Fluoride |
| Chymotrypsin (B1334515) | Irreversible Inhibitor | Sulfonyl Fluoride | |
| Trypsin | Irreversible Inhibitor | Sulfonyl Fluoride | |
| Thrombin | Irreversible Inhibitor | Sulfonyl Fluoride | |
| Benzimidazole Derivative (Compound 1) | α-Chymotrypsin | 14.8 µM (IC50), 16.4 µM (Ki) | Small Molecule |
Experimental Protocols
To validate the specificity of this compound in your experimental system, a series of control experiments are essential. The following is a detailed protocol for a chymotrypsin inhibition assay, which can be adapted to test other proteases and inhibitors.
Protocol: In Vitro Chymotrypsin Inhibition Assay
This protocol is based on the spectrophotometric measurement of the hydrolysis of a chromogenic or fluorogenic substrate by α-chymotrypsin.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
This compound and other inhibitors of interest
-
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA) or Benzoyl-L-tyrosine ethyl ester (BTEE) as substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2
-
DMSO (for dissolving inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl and store at -20°C. Dilute to the final working concentration in Assay Buffer just before use.
-
Prepare stock solutions of this compound and other inhibitors in DMSO. Further dilute to various concentrations in Assay Buffer.
-
Prepare a stock solution of the substrate (e.g., 100 mM Suc-AAPF-pNA in DMSO or BTEE in methanol) and dilute to the final working concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the inhibitor solution at different concentrations to the appropriate wells. For the control (no inhibitor), add 20 µL of Assay Buffer containing the same percentage of DMSO.
-
Add 160 µL of the α-chymotrypsin solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm (for p-nitroanilide substrates) or 256 nm (for BTEE) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.
-
Mandatory Visualizations
Signaling Pathway Diagram
Chymotrypsin-like proteases, such as Cathepsin G released from neutrophils, play a significant role in inflammatory signaling pathways. The following diagram illustrates a simplified pathway where Cathepsin G cleaves a pro-inflammatory cytokine precursor, leading to its activation and subsequent inflammatory response.
Caption: Cathepsin G-mediated activation of an inflammatory cytokine.
Experimental Workflow Diagram
To rigorously confirm the specificity of an inhibitor like this compound, a systematic experimental workflow is necessary. The following diagram outlines the key steps, from initial screening to detailed kinetic analysis against a panel of proteases.
Caption: Workflow for determining protease inhibitor specificity.
References
Safety Operating Guide
Personal protective equipment for handling Chymostatin a
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Chymostatin a. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it is a fine powder that can form combustible dust and may cause mild irritation upon contact or inhalation.[1][2][3] Therefore, a baseline of protective gear is necessary for safe handling. For situations with a higher risk of dust exposure, such as cleaning up spills, enhanced respiratory protection is required.[1]
| Hazard Level | Task | Required Personal Protective Equipment |
| Standard Handling | Weighing, reconstituting, and general laboratory use. | Lab Coat: Standard laboratory coat to protect clothing. Eye Protection: Safety glasses with side shields.[4] Hand Protection: Chemical-resistant gloves (e.g., nitrile). Respiratory Protection: Not generally required when handled in a well-ventilated area or chemical fume hood.[3][5] |
| Spill Cleanup | Managing accidental spills of this compound powder. | Lab Coat: Full-coverage, disposable lab coat or gown.[6] Eye Protection: Chemical safety goggles. Hand Protection: Two pairs of chemical-resistant gloves.[7] Respiratory Protection: A NIOSH/MSHA-approved respirator or a self-contained breathing apparatus is necessary in the event of significant dust cloud formation.[1][5] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][8]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Before handling, inspect all PPE for integrity.
2. Weighing and Reconstitution:
-
Don the appropriate PPE for standard handling.
-
To prevent the generation of dust, handle the powder gently. Avoid actions that could cause it to become airborne.
-
If possible, weigh the compound directly into the vessel that will be used for reconstitution.
-
When reconstituting, slowly add the solvent to the powder to minimize dust.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area to allow any dust to settle.
-
Don the appropriate PPE for spill cleanup.
-
Gently cover the spill with a damp paper towel or other absorbent material to prevent the powder from becoming airborne.[5][8]
-
Using non-sparking tools, carefully scoop the material into a sealable container labeled for chemical waste.[5][8]
-
Clean the spill area with a 10% caustic solution, followed by a water rinse.[5][8]
-
Place all contaminated materials, including gloves and wipes, into the designated waste container.
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.[1][8]
-
Solid Waste: Collect all disposable PPE, contaminated wipes, and weigh boats in a clearly labeled, sealed container for hazardous waste.
-
Unused Product: Unwanted this compound should be disposed of as chemical waste. Do not discard it down the drain or in regular trash.[3]
-
Waste Disposal: The recommended disposal method is incineration at an authorized facility.[1] It may be beneficial to dissolve or mix the material with a combustible solvent before incineration.[1]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mpbio.com [mpbio.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. agscientific.com [agscientific.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. pogo.ca [pogo.ca]
- 8. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
